5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
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Overview
Description
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that features a fused pyrazole and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
Related compounds have been identified as moderate inhibitors of pi3k δ , a lipid kinase involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
It is likely that it interacts with its target in a similar manner to other pyrazolo[1,5-a]pyrimidines, which typically act by binding to their target and inhibiting its function .
Biochemical Pathways
Given its potential role as a pi3k δ inhibitor, it may impact pathways related to cell growth and survival .
Result of Action
If it acts as a pi3k δ inhibitor, it could potentially inhibit cell growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This reaction is carried out under mild conditions and can be optimized for high yield and operational simplicity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the general approach involves scalable synthetic routes that ensure high purity and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or substituted pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antitumor and antimicrobial activities.
Industry: Utilized in the development of new materials with unique photophysical properties.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dimethylpyrazolo[1,5-a]pyrimidine
- 3-Fluoro-5,7-dimethylpyrazolo[1,5-a]pyrimidine
- 3-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine
- 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
- 3-Iodo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Uniqueness
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is unique due to its aldehyde functional group, which allows for further chemical modifications and derivatizations.
Biological Activity
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde (DMPCA) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
DMPCA features a pyrazolo-pyrimidine framework with a carbaldehyde functional group at the 3-position of the pyrimidine ring. Its molecular formula is C_9H_10N_4O, and it is characterized by its structural complexity which contributes to its biological activities.
Anticancer Properties
Research indicates that DMPCA exhibits significant anticancer properties. It has been identified as a potential inhibitor of various kinases, including FLT3, which is implicated in leukemia. In vitro studies have shown that DMPCA can inhibit cell proliferation in cancer cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Activity
DMPCA has demonstrated antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it has shown inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential use in treating bacterial infections .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory activity. It has been shown to suppress COX-2 enzyme activity, which is crucial in the inflammatory response. The IC50 values for DMPCA were comparable to those of established anti-inflammatory drugs, highlighting its therapeutic potential .
Neuroprotective Effects
There is emerging evidence that DMPCA may possess neuroprotective effects. It has been studied for its ability to mitigate neurotoxic injury associated with conditions such as stroke and ischemia .
The biological activity of DMPCA is primarily attributed to its ability to interact with specific molecular targets within biological systems. This includes binding to enzymes and receptors, thereby modulating their activity and influencing various cellular processes. The presence of the aldehyde group enhances its reactivity, allowing for interactions with nucleic acids and proteins .
Case Studies
Properties
IUPAC Name |
5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-3-7(2)12-9(11-6)8(5-13)4-10-12/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZRYTYZNHXGQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424477 |
Source
|
Record name | 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878414-63-2 |
Source
|
Record name | 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.